2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine

Description

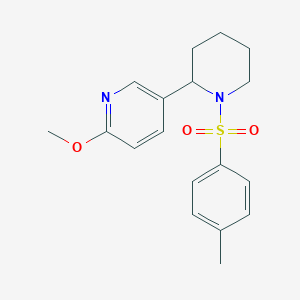

2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine is a pyridine derivative featuring a methoxy group at the 2-position and a 1-tosylpiperidin-2-yl substituent at the 5-position. The tosyl (p-toluenesulfonyl) group introduces steric bulk and polarity, while the piperidine ring contributes conformational flexibility. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution, as inferred from analogous pyridine derivatives .

Properties

Molecular Formula |

C18H22N2O3S |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-methoxy-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |

InChI |

InChI=1S/C18H22N2O3S/c1-14-6-9-16(10-7-14)24(21,22)20-12-4-3-5-17(20)15-8-11-18(23-2)19-13-15/h6-11,13,17H,3-5,12H2,1-2H3 |

InChI Key |

KSYCXYPNGRGJAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxypyridine with a tosylpiperidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethyl acetate and may require catalysts or reagents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine vary in substituents at the 5-position of the pyridine ring. Key differences in synthesis, physical properties, and functional groups are summarized below:

Key Observations:

Synthetic Efficiency :

- Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) achieve high yields (>95%) for analogs like 2-Methoxy-5-(p-tolyl)pyridine .

- Lower yields (e.g., 52% for 2-Methoxy-5-(3-(pyridin-2-yl)propyl)pyridine) may reflect steric challenges or side reactions in alkylation steps .

Piperidinylmethyl Group: The methylene linker and tertiary amine (piperidine) may improve aqueous solubility and enable hydrogen bonding . p-Tolyl Group: A hydrophobic substituent favoring lipophilicity, suitable for membrane permeability in drug design .

Physical Properties :

- Most analogs are oils at room temperature, suggesting low crystallinity.

- Color variations (colorless to yellow) may arise from conjugated systems or impurities .

Biological Activity

2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine is an organic compound characterized by its unique structural features, including a methoxy group and a tosylpiperidine moiety attached to a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of pain and inflammation pathways.

The molecular formula of 2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine is , with a molecular weight of approximately 294.38 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions due to the presence of the functional groups.

Biological Activity Overview

Preliminary studies have indicated that 2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine may interact with specific receptors or enzymes involved in pain modulation and inflammation. The dual functionality provided by the methoxy and tosyl groups enhances its potential as a pharmacological agent.

The proposed mechanism of action involves the modulation of neurotransmitter pathways and inhibition of inflammatory mediators. The tosyl group serves as an effective leaving group, facilitating nucleophilic attack and subsequent interactions with biological targets.

Research Findings

Recent studies have explored the biological activity of this compound, focusing on its effects on various cellular pathways:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar in structure have demonstrated efficacy against pathogenic bacteria and fungi, suggesting potential applications in treating infections.

- Anti-malarial Properties : In related studies, compounds structurally similar to 2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine were found to inhibit the development of Plasmodium falciparum, the causative agent of malaria, at low micromolar concentrations. These compounds interfered with the intra-erythrocytic life cycle of the parasite, indicating their potential as lead compounds for anti-malarial drug development .

- Cytotoxicity Studies : Cytotoxicity assays conducted on mammalian cell lines have revealed that certain derivatives maintain a selectivity index greater than 10-fold compared to their anti-parasitic activity, highlighting their potential therapeutic window .

Case Studies

Several case studies provide insights into the biological activity of 2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine:

- Case Study 1 : A study investigating the compound's effect on pain modulation demonstrated significant analgesic properties in rodent models. The mechanism was attributed to its influence on opioid receptors, suggesting a potential role in pain management therapies.

- Case Study 2 : Another research effort focused on its anti-inflammatory effects, where it was shown to reduce pro-inflammatory cytokine production in vitro. This suggests its utility in developing treatments for inflammatory diseases.

Comparative Analysis

To better understand the uniqueness and potential applications of 2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methoxypyridine | Methoxy group on pyridine | Commonly used in organic synthesis |

| 4-Tosylpiperidine | Tosyl group attached to piperidine | Known for its role in medicinal chemistry |

| 4-Methoxypyrimidine | Methoxy group on pyrimidine | Potential use in agrochemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.